molecular formula C21H24FN5O2S B2437541 N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide CAS No. 923164-97-0

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide

Cat. No. B2437541
CAS RN: 923164-97-0
M. Wt: 429.51
InChI Key: LOZUMPXDAIRHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H24FN5O2S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Field Effect Transistors (OFETs)

TDAPA has been studied for its charge transport properties, particularly in the context of OFETs. Researchers have fabricated organic field effect transistors using TDAPA as the active material. Key findings include:

These properties position TDAPA as a potential candidate for organic electronic devices, such as flexible displays and sensors .

Antibacterial and Antifungal Activity

TDAPA has been investigated for its biological activity. A complex involving TDAPA demonstrated good activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (including Candida albicans). This suggests its potential as an antimicrobial agent .

Resonance-Assisted Hydrogen Bonding (RAHB)

The compound’s structure contains functional groups that can participate in hydrogen bonding. Researchers have explored the correlation between the strength of hydrogen bonds and the delocalization of conjugated double bonds. The resonance-assisted hydrogen bond (RAHB) model has been used to interpret this effect .

Electrochemical Energy Storage (EES) Technology

Given its properties and structure, TDAPA may find applications in electrochemical energy storage systems. Researchers are investigating its potential as a redox mediator (RMS) and soluble catalyst for specific oxidation reactions, such as Li2O2 oxidation .

Luminescent Materials

The non-coplanar geometry of TDAPA, with its three phenyl rings, makes it interesting for luminescent materials. While further research is needed, its unique structure could contribute to improved performance in light-emitting devices (LEDs) and other optoelectronic applications .

Soluble Catalysts

TDAPA has been explored as a soluble catalyst due to its chemical properties. Researchers have investigated its effectiveness in specific reactions, and it may find applications in synthetic chemistry and catalysis .

properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2S/c1-4-27(5-2)20-14-15(3)23-21(25-20)24-16-10-12-17(13-11-16)26-30(28,29)19-9-7-6-8-18(19)22/h6-14,26H,4-5H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZUMPXDAIRHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.